molecular formula C15H17N3O5 B2648189 N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide CAS No. 1798543-72-2

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2648189
CAS No.: 1798543-72-2
M. Wt: 319.317
InChI Key: DLMUHBHGDNTARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalyl chloride and the previously synthesized intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and methoxyphenyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-hydroxyphenyl)ethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-chlorophenyl)ethyl)oxalamide
  • N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-fluorophenyl)ethyl)oxalamide

Uniqueness

N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is unique due to the presence of two methoxy groups, which enhance its solubility and potentially its biological activity

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-21-11-6-4-3-5-10(11)12(22-2)9-16-14(19)15(20)17-13-7-8-23-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMUHBHGDNTARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=NOC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.